![molecular formula C15H16N2O2S B11992208 2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a furan ring substituted with methyl groups and a carboxylic acid group, along with a hydrazide linkage to a benzylidene moiety containing a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions.
Hydrazide formation: Reaction of the carboxylic acid with hydrazine or its derivatives.
Benzylidene linkage: Condensation of the hydrazide with 4-methylsulfanylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced benzylidene derivatives, hydrogenated furan rings.
Substitution products: Halogenated furans, substituted benzylidene derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
Furan-3-carboxylic acid: A related compound with a carboxylic acid group on the furan ring.
Benzylidene hydrazides: A class of compounds with similar hydrazide linkages to benzylidene moieties.
Uniqueness
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanyl group, in particular, may impart distinct properties compared to other similar compounds.
特性
分子式 |
C15H16N2O2S |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
2,5-dimethyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(11(2)19-10)15(18)17-16-9-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChIキー |
LQIIUOLZXOQVCW-CXUHLZMHSA-N |
異性体SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)SC |
正規SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

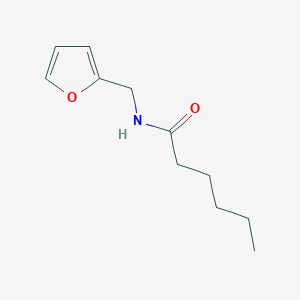
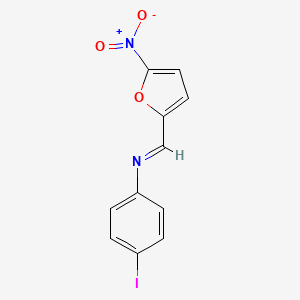
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

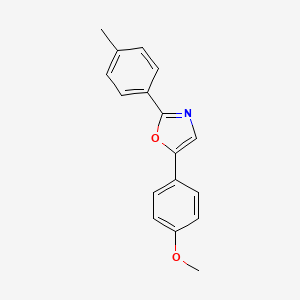
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
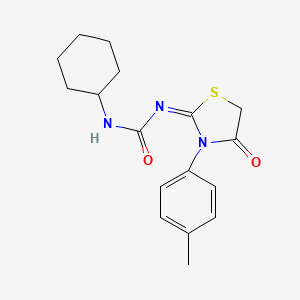
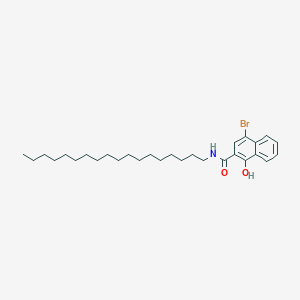
![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)
